N-1-naphthyl-N'-(4-propoxyphenyl)urea
Description
N-1-naphthyl-N'-(4-propoxyphenyl)urea is a synthetic urea derivative characterized by a central urea (-NH-CO-NH-) backbone substituted with a 1-naphthyl group at one nitrogen atom and a 4-propoxyphenyl group at the other. This compound belongs to a broader class of diarylureas, which are frequently explored for their biological and material science applications due to their structural versatility.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(4-propoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRRGLCSGHVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Analogs of N-1-naphthyl-N'-(4-propoxyphenyl)urea in Urea Derivatives
Key Observations :
- The 4-propoxyphenyl group in the target compound replaces electron-withdrawing groups (e.g., -Cl in ) or sulfonate esters (), likely altering solubility and reactivity. Sulfonate-containing derivatives are often intermediates in organic synthesis, whereas alkoxy groups may enhance bioavailability .
- The absence of a hydroxyl group (compared to ) may reduce hydrogen-bonding capacity but improve metabolic stability.
Propoxyphenyl-Containing Compounds with Diverse Cores
Table 2: Propoxyphenyl-Containing Compounds and Their Activities
Key Observations :
- The 4-propoxyphenyl group demonstrates versatility: in quinoline derivatives (), it enhances efflux pump inhibition, likely by optimizing hydrophobic interactions with NorA. In thiazolo-triazoles (), the same substituent confers dual anticonvulsant activity, suggesting its role in crossing the blood-brain barrier.
- Compared to triflate esters (), which are electrophilic reagents, the urea backbone in the target compound may reduce chemical reactivity but improve thermodynamic stability.
Naphthyl-Containing Ureas
Table 3: Impact of Naphthyl Substitution on Urea Derivatives
Key Observations :
- 1-naphthyl substitution (vs. 2-naphthyl) may influence steric hindrance and π-π stacking, critical for binding to hydrophobic pockets in proteins like efflux pumps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
